molecular formula C8H4Cl2N2 B572023 4,8-Dichloro-1,7-naphthyridine CAS No. 1279894-03-9

4,8-Dichloro-1,7-naphthyridine

Cat. No.: B572023
CAS No.: 1279894-03-9
M. Wt: 199.034
InChI Key: WHJPXKCFKJMNKT-UHFFFAOYSA-N
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Description

4,8-Dichloro-1,7-naphthyridine is an organic compound with the molecular formula C8H4Cl2N2. It is characterized by the presence of two chlorine atoms attached to the 4th and 8th positions of the 1,7-naphthyridine ring system. This compound is typically found as a colorless crystalline solid or a pale yellow solid and is known for its stability under sunlight, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,8-Dichloro-1,7-naphthyridine can be synthesized through the reaction of 2,6-dichlorobenzoic acid with 2-cyanopyrazine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, cyclization, and purification processes. The compound is often produced in research laboratories and chemical manufacturing facilities for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-1,7-naphthyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .

Scientific Research Applications

4,8-Dichloro-1,7-naphthyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-1,7-naphthyridine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,8-dichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPXKCFKJMNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=CC(=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735059
Record name 4,8-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279894-03-9
Record name 4,8-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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